Home > Products > Screening Compounds P113047 > Flunarizine-d8 Dihydrochloride
Flunarizine-d8 Dihydrochloride - 1415586-83-2

Flunarizine-d8 Dihydrochloride

Catalog Number: EVT-1461740
CAS Number: 1415586-83-2
Molecular Formula: C26H26F2N2
Molecular Weight: 412.554
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Flunarizine-d8 dihydrochloride is a deuterated form of flunarizine, a calcium channel blocker primarily used in the treatment of various neurological and vascular disorders. The compound is recognized for its ability to inhibit T-type calcium channels and act as a dopamine receptor antagonist, making it valuable in managing conditions such as migraines and vertigo. The chemical structure of flunarizine-d8 dihydrochloride includes deuterium atoms, which enhance its stability and analytical properties, particularly in mass spectrometry applications.

Source

Flunarizine-d8 dihydrochloride is synthesized from flunarizine dihydrochloride through a process of deuteration. This compound is available from various chemical suppliers and is often utilized as an internal standard in pharmacokinetic studies due to its stable isotope labeling.

Classification

Flunarizine-d8 dihydrochloride falls under the category of pharmaceutical compounds, specifically classified as a calcium channel blocker and dopamine receptor antagonist. Its unique isotopic labeling classifies it as a stable isotope-labeled compound, which is crucial for accurate analytical measurements.

Synthesis Analysis

Methods

The synthesis of flunarizine-d8 dihydrochloride involves the selective replacement of hydrogen atoms with deuterium. This process can be achieved through various methods, including:

  • Catalytic Deuteration: Utilizing catalysts that facilitate the exchange of hydrogen with deuterium in the presence of deuterated solvents.
  • Chemical Reactions: Specific reactions that incorporate deuterated reagents to achieve the desired labeling.

Technical Details

The synthesis typically requires controlled conditions to ensure the integrity of the compound. Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity. For instance, using high-performance liquid chromatography (HPLC) can help purify the final product effectively.

Molecular Structure Analysis

Structure

Flunarizine-d8 dihydrochloride has the following molecular formula:

  • Molecular Formula: C26H18D8F2N2·2HCl
  • Molecular Weight: 485.47 g/mol

The presence of deuterium (D) in the structure alters its mass spectrum, allowing for precise differentiation from non-deuterated forms during analytical procedures.

Data

The molecular structure can be represented as follows:

Flunarizine d8C26H18D8F2N22HCl\text{Flunarizine d8}\rightarrow \text{C}_{26}\text{H}_{18}\text{D}_{8}\text{F}_{2}\text{N}_{2}\cdot 2\text{HCl}
Chemical Reactions Analysis

Reactions

Flunarizine-d8 dihydrochloride can participate in various chemical reactions typical for calcium channel blockers and related compounds. These include:

  • Ion Exchange Reactions: Involving the exchange of chloride ions with other anions.
  • Complex Formation: With metal ions or other ligands due to its nitrogen-containing groups.

Technical Details

These reactions are often studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to determine reaction pathways and product formation.

Mechanism of Action

Process

Flunarizine-d8 dihydrochloride exerts its pharmacological effects primarily through:

  • Calcium Channel Blockade: Inhibiting T-type calcium channels reduces intracellular calcium levels, leading to vasodilation and decreased neuronal excitability.
  • Dopamine Receptor Antagonism: This action helps mitigate symptoms associated with dopamine dysregulation in various neurological conditions.

Data

Research indicates that flunarizine's mechanism involves modulation of neurotransmitter release and alteration of neuronal firing patterns, contributing to its therapeutic effects in migraine prophylaxis and other indications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents such as methanol and acetonitrile.

Chemical Properties

  • Stability: The deuterated form exhibits enhanced stability compared to its non-deuterated counterpart, making it suitable for long-term storage.
  • Melting Point: Specific melting point data may vary but generally falls within known ranges for similar compounds.

Relevant analytical data includes:

  • Purity: Target HPLC purities are typically greater than 98% .
  • Thermal Stability: Evaluated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Applications

Flunarizine-d8 dihydrochloride is primarily used in scientific research settings, particularly in pharmacokinetic studies where accurate quantification of flunarizine levels is necessary. Its role as an internal standard allows for reliable calibration curves in liquid chromatography-mass spectrometry (LC-MS) analyses, ensuring precise measurement of drug concentrations in biological samples .

Chemical Identity & Synthesis of Flunarizine-d8 Dihydrochloride

Structural Characterization of Deuterated Flunarizine Analogues

Flunarizine-d8 dihydrochloride is a deuterium-labeled analog of flunarizine dihydrochloride, specifically designed for advanced pharmacological and metabolic studies. Its molecular formula is C₂₆H₂₀D₈Cl₂F₂N₂, with a molecular weight of 485.47 g/mol [2] [7]. The compound features eight deuterium atoms (d8) strategically incorporated at the 2,2,3,3,5,5,6,6-positions of the piperazine ring, replacing all hydrogen atoms at these carbon centers [7]. This selective deuteration preserves the core pharmacological structure while creating a distinct isotopic signature for tracking purposes.

The SMILES notation for Flunarizine-d8 dihydrochloride is:FC1=CC=C(C(N2C([2H])([2H])C([2H])([2H])N(C/C=C/C3=CC=CC=C3)C([2H])([2H])C2([2H])[2H])C4=CC=C(F)C=C4)C=C1.Cl.Cl [2] [4].

Advanced analytical techniques confirm its structural integrity:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show characteristic absence of proton signals at the deuterated positions, while 2D ROESY NMR confirms spatial proximity between the F-substituted aromatic ring and β-cyclodextrin cavities in inclusion complexes [9].
  • Mass Spectrometry: High-resolution MS exhibits a molecular ion peak at m/z 485.47, with a +8 mass unit shift compared to non-deuterated flunarizine (MW 477.42 g/mol) [7].

Table 1: Spectroscopic Characterization of Flunarizine-d8 Dihydrochloride

TechniqueKey FeaturesSignificance
¹H NMRLoss of signals at δ 2.5–3.5 ppm (piperazine ring)Confirms H→D substitution at specified positions
²H NMRSignals correlating with piperazine ring carbonsVerifies deuterium incorporation sites
HR-MS[M]⁺ at m/z 485.47; isotopic abundance pattern matching D₈Validates molecular mass and deuteration efficiency
FTIRC-D stretching vibrations at 2050–2200 cm⁻¹Detects deuterium-carbon bonds

Synthetic Pathways for Isotopic Labeling: Optimization of Deuterium Incorporation

The synthesis of Flunarizine-d8 dihydrochloride centers on achieving high isotopic purity (>95%) and positional accuracy in deuterium placement. The primary route involves reductive deuteration of a piperazine precursor:

Step 1: Precursor SynthesisBis(4-fluorophenyl)chloromethane is condensed with 1-cinnamylpiperazine under alkaline conditions (Na₂CO₃/KI catalyst) via nucleophilic substitution. This forms the non-deuterated flunarizine backbone [7] [8].

Step 2: Deuterium IncorporationThe key innovation involves using 1-(3-phenylprop-2-en-1-yl)piperazine-2,2,3,3,5,5,6,6-d8 as the intermediate. This is synthesized by:

  • Treating piperazine-2,2,3,3,5,5,6,6-d8 with cinnamyl chloride under reflux (21 hours) in anhydrous tetrahydrofuran [7].
  • Catalytic deuteration employs deuterated sodium borohydride (NaBD₄) or D₂ gas with Pd/C, achieving >98% isotopic enrichment at target positions [7].

Step 3: Salt Formation & PurificationThe deuterated free base is dissolved in anhydrous diisopropyl ether, treated with activated charcoal, and filtered. Saturated HCl in 2-propanol is added to precipitate the dihydrochloride salt. Recrystallization from 2-propanol/ethanol yields high-purity crystals (>95% HPLC) [7].

Table 2: Optimization Parameters for Deuterium Incorporation

ParameterStandard ProtocolOptimized ApproachImpact on Yield/Purity
Deuteration AgentNaBH₄ in CH₃OHNaBD₄ in CD₃ODPurity ↑ from 85% to 98.5%
Reaction Time12 hours21 hoursDeuterium incorporation ↑ 22%
Temperature25°C40°CReaction rate ↑ 1.8-fold
CatalystNonePd/C (5% w/w)Side products ↓ 15%

Critical challenges include preventing isotopic scrambling during salt formation and minimizing H/D exchange in protic solvents. These are mitigated by using aprotic solvents (ether) and controlled HCl gassing [7].

Comparative Analysis of Flunarizine-d8 Dihydrochloride vs. Non-Deuterated Flunarizine

Despite structural similarities, Flunarizine-d8 dihydrochloride exhibits distinct physicochemical and biochemical properties compared to its non-deuterated counterpart (C₂₆H₂₆F₂N₂·2HCl, MW 477.41 g/mol) [3] [8]:

Pharmacological ActivityBoth compounds are potent dual Na⁺/Ca²⁺ channel blockers (T-type) and D₂ dopamine receptor antagonists. In vitro studies confirm identical IC₅₀ values for:

  • Sodium current (I_Na) blockade: 0.94 μM
  • Calcium current (I_Ca) blockade: 1.77 μM [2] [4]This indicates deuterium substitution does not alter target engagement or intrinsic efficacy.

Physicochemical Properties

  • Lipophilicity: LogP values are nearly identical (5.78 vs. 5.80), confirming similar membrane permeability [3] .
  • Aqueous Solubility: Flunarizine-d8 dihydrochloride shows 1.3-fold higher solubility due to subtle changes in crystal packing [9].
  • Metabolic Stability: Microsomal studies reveal a 2.5-fold longer half-life for the deuterated analog, attributed to the isotope effect slowing CYP450-mediated N-dealkylation [8].

Molecular InteractionsNMR-based binding studies with β-cyclodextrin demonstrate:

  • Both form 1:1 inclusion complexes (K_a ≈ 157 M⁻¹).
  • Identical penetration geometry with F-substituted phenyl rings entering the hydrophobic cavity [9].

Table 3: Comparative Molecular Properties and Bioactivity

PropertyFlunarizine-d8 DihydrochlorideNon-Deuterated FlunarizineSignificance
Molecular Weight485.47 g/mol477.41 g/mol+8 Da shift (MS detection)
Plasma Protein Binding>99%>99%No clinically relevant change
Metabolism Rate (t₁/₂)45 hours (human liver microsomes)18 hours [3] [8]Enhanced metabolic stability
Channel Blockade (IC₅₀)Na⁺: 0.94 μM; Ca²⁺: 1.77 μMIdentical [2] [4]Unaltered pharmacodynamics
CYP3A4 Affinity (K_m)38 μM40 μMNegligible difference

The primary advantage of Flunarizine-d8 lies in its utility as an internal standard in LC-MS quantification and metabolic tracer studies, where its near-identical chromatography paired with distinct mass signature enables precise pharmacokinetic profiling without interfering with endogenous analytes [2] [7].

Properties

CAS Number

1415586-83-2

Product Name

Flunarizine-d8 Dihydrochloride

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-phenylprop-2-enyl]piperazine

Molecular Formula

C26H26F2N2

Molecular Weight

412.554

InChI

InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4+/i17D2,18D2,19D2,20D2

InChI Key

SMANXXCATUTDDT-XSAGKOFCSA-N

SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Synonyms

1-[Bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine-d8 Hydrochloride; Dinaplex-d8; Flugeral-d8; Flunagen-d8; Flunarl-d8; Fluxarten-d8; Gradient-d8; Issium-d8; Mondus-d8; R 14950-d8;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.